molecular formula C15H22N2O B1527372 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide CAS No. 1305480-92-5

1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide

Cat. No. B1527372
M. Wt: 246.35 g/mol
InChI Key: XLYRKCLFVNYICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide (abbreviated as AMCPC) is an organic compound with a wide range of uses in scientific research. It is a white, crystalline solid with a melting point of 108-111°C and a boiling point of 223-225°C. AMCPC is a versatile compound that is used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has a wide range of applications in scientific research. It is used as a building block in organic synthesis, as a reagent in drug development, and as a tool to study biochemical and physiological processes. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide can be used in combination with other compounds to study enzyme inhibition, protein-protein interactions, and enzyme-substrate interactions.

Mechanism Of Action

The mechanism of action of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to interact with certain receptors in the brain, which may explain its effects on neurotransmission.

Biochemical And Physiological Effects

1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to reduce inflammation and to inhibit the production of pro-inflammatory mediators such as cytokines. Finally, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to affect the release of hormones, including cortisol and epinephrine.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in laboratory experiments is its low toxicity. It is relatively non-toxic and does not cause adverse effects at the concentrations used in scientific research. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide is relatively stable, making it suitable for use in long-term experiments.
However, there are some limitations to using 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

There are several potential future directions for the use of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in scientific research. One possibility is the use of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in combination with other compounds to study enzyme inhibition, protein-protein interactions, and enzyme-substrate interactions. Another possibility is the use of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in drug development, as it has been shown to have a variety of biochemical and physiological effects. Finally, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide could be used to study the effects of neurotransmitters on the brain, as it has been shown to interact with certain receptors in the brain.

properties

IUPAC Name

1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-5-6-13(9-12(11)2)17-14(18)15(10-16)7-3-4-8-15/h5-6,9H,3-4,7-8,10,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYRKCLFVNYICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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